rac 4-Bromo Phenylephrine Hydrochloride
Description
rac 4-Bromo Phenylephrine Hydrochloride (CAS 1391054-36-6) is a brominated derivative of phenylephrine hydrochloride, a well-known α1-adrenergic receptor agonist. Its molecular formula is C₉H₁₃BrClNO₂, with a molecular weight of 282.56 g/mol . Structurally, it features a bromine atom substituted at the 4-position of the phenyl ring of phenylephrine hydrochloride, distinguishing it from the parent compound (C₉H₁₃NO₂·HCl, MW 203.67 g/mol). This modification alters its physicochemical properties, including lipophilicity and electronic characteristics, which may influence receptor binding and metabolic stability .
The compound is categorized as a research chemical, intended for pharmacological studies rather than therapeutic use . It is stored at -20°C and shipped at room temperature, reflecting its stability profile under controlled conditions .
Properties
IUPAC Name |
2-bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYYRQYGQXWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Br)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Bromo Phenylephrine Hydrochloride typically involves the bromination of phenylephrine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps such as reaction optimization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: rac 4-Bromo Phenylephrine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to phenylephrine or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylephrine derivatives, while substitution reactions can produce various substituted phenylephrine compounds .
Scientific Research Applications
rac 4-Bromo Phenylephrine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving adrenergic receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac 4-Bromo Phenylephrine Hydrochloride involves its interaction with alpha-1 adrenergic receptors. It acts as an agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Unlike Synephrine (4-hydroxy), bromine at the 4-position reduces hydrogen-bonding capacity, which may affect solubility and metabolic pathways .
Pharmacological Activity
- However, its α1-receptor affinity remains unquantified in clinical studies .
- 2C-B : Despite structural differences (phenethylamine backbone), bromine at the 4-position enhances serotonin receptor binding, demonstrating how halogenation can drastically alter pharmacological targets .
Analytical Methods
- Phenylephrine HCl : Quantified via HPTLC, UV-spectrophotometry (λmax 272 nm), and UHPLC .
- rac 4-Bromo Phenylephrine HCl : Bromine shifts UV absorbance (e.g., λmax ~280 nm), requiring method adjustments. HPLC methods for brominated analogs (e.g., 2C-B) suggest retention time delays due to increased hydrophobicity .
- Impurity Profiling : Brominated derivatives may require mass spectrometry for differentiation, as seen in impurity testing for phenylephrine formulations .
Pharmacokinetics and Stability
- Absorption : Phenylephrine HCl has erratic gastrointestinal absorption (peak plasma: 2 hours) . Brominated analogs likely exhibit slower absorption due to higher lipophilicity but improved blood-brain barrier penetration in preclinical models .
- Stability : Bromine’s electron-withdrawing effects could enhance photostability compared to hydroxylated analogs but may increase susceptibility to nucleophilic substitution reactions .
Biological Activity
Rac 4-Bromo Phenylephrine Hydrochloride is a derivative of phenylephrine, which is primarily recognized as an alpha-1 adrenergic receptor agonist. This compound is utilized in various pharmaceutical applications, particularly in treating nasal congestion and hypotension. The biological activity of this compound is essential for understanding its therapeutic potential and safety profile.
This compound exerts its effects predominantly through the activation of alpha-1 adrenergic receptors. This action leads to:
- Vasoconstriction : The compound induces constriction of blood vessels, which can elevate blood pressure.
- Mydriasis : It causes dilation of the pupils when administered ophthalmically.
- Nasal Decongestion : By constricting nasal blood vessels, it alleviates congestion.
The pharmacodynamics of phenylephrine, including its selectivity for alpha-1 receptors over beta receptors, supports its use in clinical settings for managing conditions like hypotension and nasal congestion .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 38% bioavailability when taken orally.
- Volume of Distribution : Estimated at 340 L, indicating extensive distribution in body tissues.
- Protein Binding : High protein binding (95%), which may influence its efficacy and safety.
- Metabolism : Primarily metabolized in the liver and intestines through oxidative deamination and conjugation pathways .
Efficacy Studies
Recent studies have raised questions about the efficacy of phenylephrine formulations, including this compound. Notably:
-
Randomized Controlled Trials :
- A study involving 575 participants found no significant difference between Rac 4-Bromo Phenylephrine and placebo in alleviating nasal congestion due to allergic rhinitis .
- Another trial indicated that doses up to 40 mg did not show improved outcomes compared to placebo, suggesting limited efficacy at commonly recommended dosages .
- Case Studies :
Safety Profile
The safety profile of this compound is characterized by:
- Common Adverse Effects : Headaches, hypertension, and reflex bradycardia due to increased blood pressure.
- Serious Risks : Potential for severe cardiovascular events, particularly in patients with pre-existing conditions or those using high doses over extended periods .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to standard phenylephrine formulations:
| Feature | Rac 4-Bromo Phenylephrine | Standard Phenylephrine |
|---|---|---|
| Mechanism of Action | Alpha-1 adrenergic agonist | Alpha-1 adrenergic agonist |
| Bioavailability | ~38% | ~38% |
| Common Uses | Nasal decongestion | Nasal decongestion, hypotension |
| Efficacy in Allergic Rhinitis | Limited | Limited |
| Common Side Effects | Headaches, hypertension | Headaches, hypertension |
| Serious Risks | Cardiovascular events | Cardiovascular events |
Q & A
Q. What computational strategies predict the solubility of rac 4-Bromo Phenylephrine HCl in supercritical CO₂ for drug delivery applications?
- Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models using descriptors like molar volume, dipole moment, and Hansen solubility parameters. Train Support Vector Regression (SVR) or Artificial Neural Network (ANN) models on existing phenylephrine solubility data, then extrapolate using bromine’s electronegativity and steric effects . Validate experimentally via dynamic flow apparatus at 40–60°C and 100–300 bar .
Method Validation and Data Analysis
Q. How should researchers validate a new HPLC method for rac 4-Bromo Phenylephrine HCl in the presence of co-formulated drugs (e.g., antihistamines)?
- Methodological Answer :
- Specificity : Demonstrate baseline separation (resolution > 1.5) from diphenhydramine and nitrofural using a gradient elution (e.g., 10 mM ammonium acetate/acetonitrile) .
- Linearity : Test over 50–150% of the target concentration (e.g., 0.5–1.5 mg/mL) with R² ≥ 0.998.
- Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) to assess system suitability .
Q. What statistical approaches reconcile discrepancies in pharmacokinetic data for rac 4-Bromo Phenylephrine HCl across preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
